molecular formula C6H8N4 B13196068 2-(4-Amino-1H-pyrazol-1-YL)propanenitrile

2-(4-Amino-1H-pyrazol-1-YL)propanenitrile

Cat. No.: B13196068
M. Wt: 136.15 g/mol
InChI Key: BNTSULKRZJYHHR-UHFFFAOYSA-N
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Description

2-(4-Amino-1H-pyrazol-1-yl)propanenitrile is an organic compound that features a pyrazole ring substituted with an amino group and a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 4-amino-1H-pyrazole with acrylonitrile under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide or ethanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic addition of the pyrazole to the acrylonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

2-(4-Amino-1H-pyrazol-1-yl)propanenitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Amino-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Amino-1H-pyrazol-1-yl)ethanol: Similar structure but with an ethanol group instead of a nitrile group.

    3-(4-Amino-1H-pyrazol-1-yl)propanenitrile: Similar structure but with the amino group at a different position on the pyrazole ring.

Uniqueness

2-(4-Amino-1H-pyrazol-1-yl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

IUPAC Name

2-(4-aminopyrazol-1-yl)propanenitrile

InChI

InChI=1S/C6H8N4/c1-5(2-7)10-4-6(8)3-9-10/h3-5H,8H2,1H3

InChI Key

BNTSULKRZJYHHR-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)N1C=C(C=N1)N

Origin of Product

United States

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